molecular formula C9H8FN3S B185735 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine CAS No. 39181-53-8

5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine

Cat. No.: B185735
CAS No.: 39181-53-8
M. Wt: 209.25 g/mol
InChI Key: KMYBNTVFQUSIQM-UHFFFAOYSA-N
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Description

“5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the CAS Number: 39181-53-8 . Its molecular weight is 209.25 and its IUPAC name is 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-ylamine .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 209.25 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study describes the synthesis of compounds related to 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine, focusing on their molecular structures and interactions. The crystal packing of these compounds exhibits various intermolecular interactions, contributing to the formation of a supramolecular network (Banu et al., 2013).

Biological Activities

  • α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Some derivatives of this compound have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Certain derivatives showed notable scavenging activities and potency against bacteria (Menteşe et al., 2015).
  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, exhibit DNA protective ability and strong antimicrobial activity. Some derivatives show cytotoxicity against cancer cell lines, highlighting potential use in cancer therapy (Gür et al., 2020).

Photodynamic Therapy Application

  • New compounds with a 1,3,4-thiadiazole core have been studied for their potential in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).

Fluorescence and Aggregation Studies

  • Research into 1,3,4-thiadiazole derivatives, closely related to this compound, has revealed unique dual fluorescence effects. These effects are associated with specific molecular aggregation and charge transfer processes, which are important for applications in biology and molecular medicine (Budziak et al., 2019).

Crystal Structure and Antimicrobial Activity

  • The crystal structure and antimicrobial activity of compounds structurally related to this compound have been studied, offering insights into their potential therapeutic uses (Banu et al., 2014).

Anticancer and Antioxidant Activity

  • Novel thiadiazole derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These studies help understand the potential therapeutic applications of this compound related compounds (Joseph et al., 2013).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBNTVFQUSIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353436
Record name 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39181-53-8
Record name 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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